

Technical Support Center: REST/NRSF Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *restin*

Cat. No.: *B1175032*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for using antibodies against the RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), in Western Blot (WB) and Chromatin Immunoprecipitation (ChIP) experiments.

Frequently Asked Questions (FAQs)

Q1: Which REST antibody is recommended for both Western Blot and ChIP?

A1: The rabbit polyclonal antibody, Millipore Cat# 07-579, is highly cited and has been validated for both Western Blotting and ChIP applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is raised against a GST fusion protein corresponding to the C-terminal region (amino acids 801-1097) of human REST. [\[3\]](#)

Q2: What is the expected molecular weight of REST in a Western Blot?

A2: The predicted molecular weight of REST is approximately 121-125 kDa.[\[5\]](#)[\[6\]](#) However, it is often observed to run at a higher apparent molecular weight, around 200 kDa, which may be due to post-translational modifications.[\[5\]](#)

Q3: Why might I see non-specific bands in my REST Western Blot?

A3: Non-specific bands can arise from several factors, including antibody concentration being too high, insufficient blocking, or the presence of protein degradation products.[\[7\]](#)[\[8\]](#) It is also

important to note that REST has splice variants, such as REST4, which could potentially be detected. Always run appropriate controls, such as a negative control cell line or tissue.

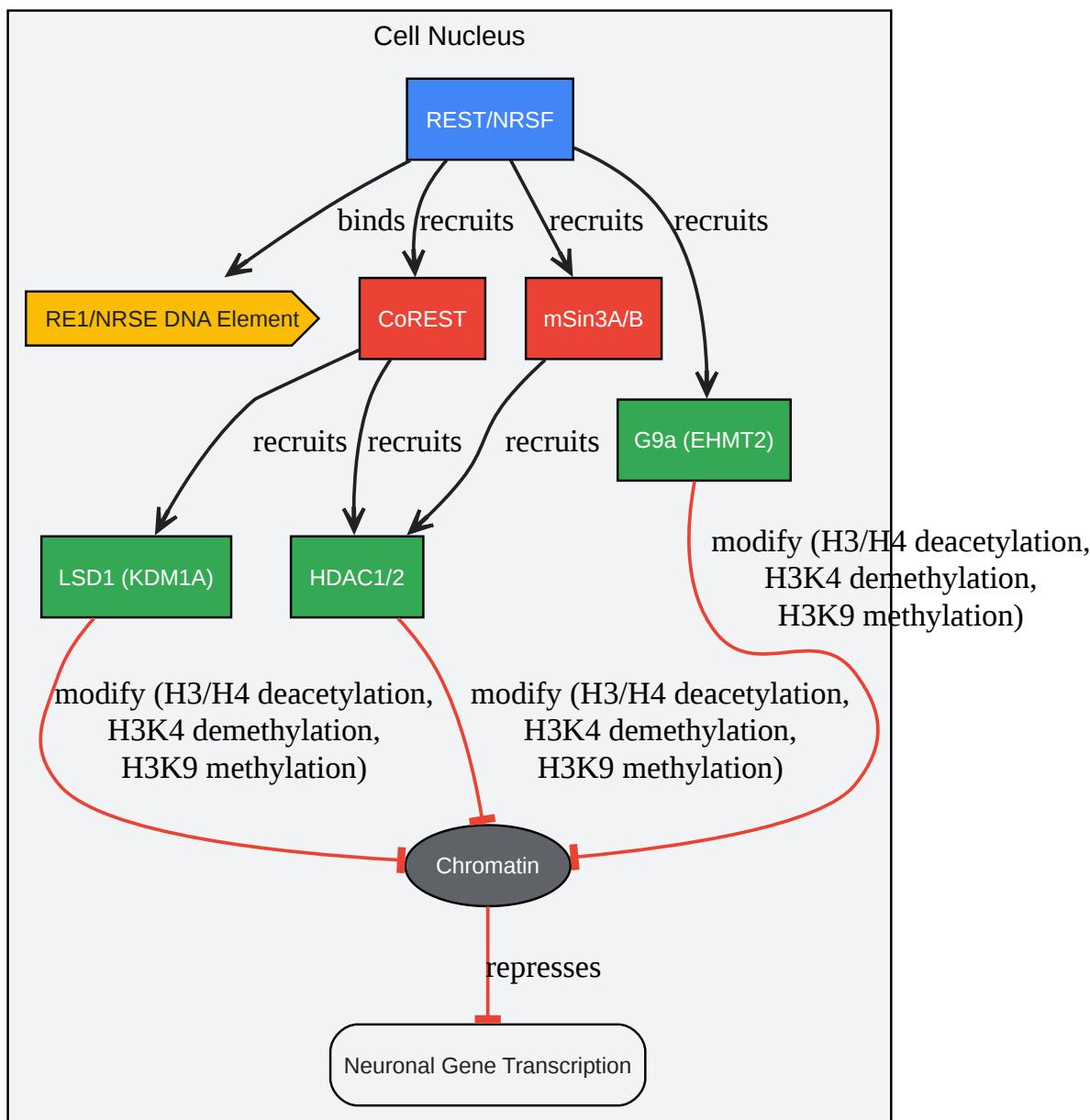
Q4: How can I improve the efficiency of my REST ChIP experiment?

A4: Optimizing chromatin shearing is critical. Aim for fragment sizes between 200-1000 bp.[\[9\]](#) The amount of antibody used is also key; typically 1-10 µg is recommended, but this should be optimized for your specific cell type and experimental conditions.[\[9\]](#)[\[10\]](#) Using a ChIP-validated antibody is essential for success.[\[11\]](#)

Q5: What are the key downstream targets of REST?

A5: REST is a master regulator of neurogenesis and represses a large number of neuronal genes in non-neuronal cells.[\[1\]](#)[\[12\]](#) Its targets include genes involved in synaptic plasticity, ion channels, and neurotransmitter receptors, such as the AMPA receptor subunit GluA2 and the NMDA receptor subunit GluN2B.[\[12\]](#)[\[13\]](#)

Recommended Antibodies for REST WB & ChIP

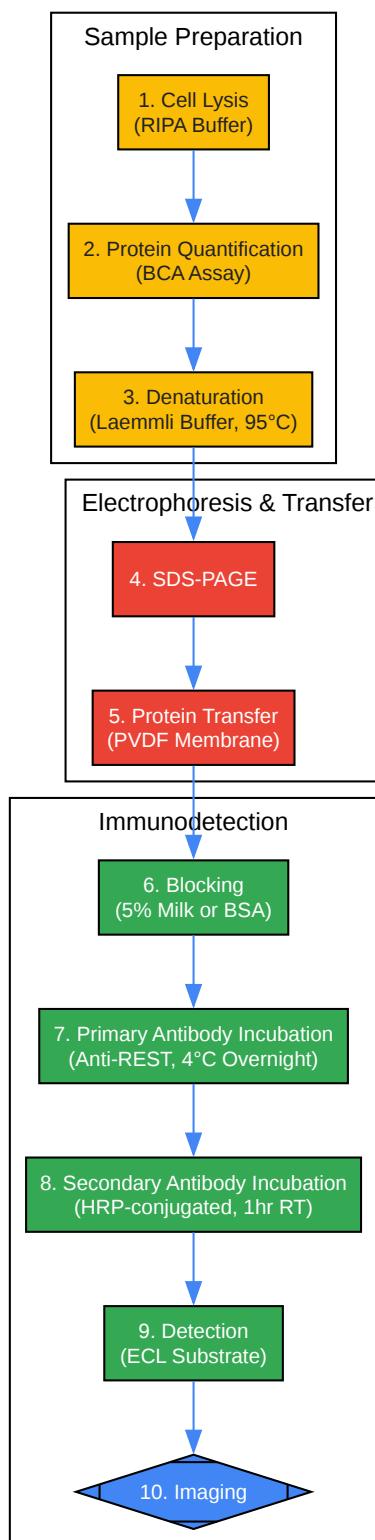

Catalog Number	Manufacturer	Type	Host	Immunogen	Validated Applications	Citations
07-579	MilliporeSigma	Polyclonal	Rabbit	GST fusion protein (human REST aa 801-1097)	WB, ChIP, IHC, IP	[2]
ab21635	Abcam	Polyclonal	Rabbit	Synthetic peptide (mouse REST aa 1050-C-terminus)	WB, IHC, ICC-IF	[14]
17-10456 (Kit)	MilliporeSigma	Polyclonal (Kit)	Rabbit	GST fusion protein (human REST aa 801-1097)	ChIP, WB	[5]

Diagrams and Workflows

REST Signaling Pathway

The REST protein acts as a scaffold, recruiting a complex of co-repressors and chromatin-modifying enzymes to silence neuronal gene expression.

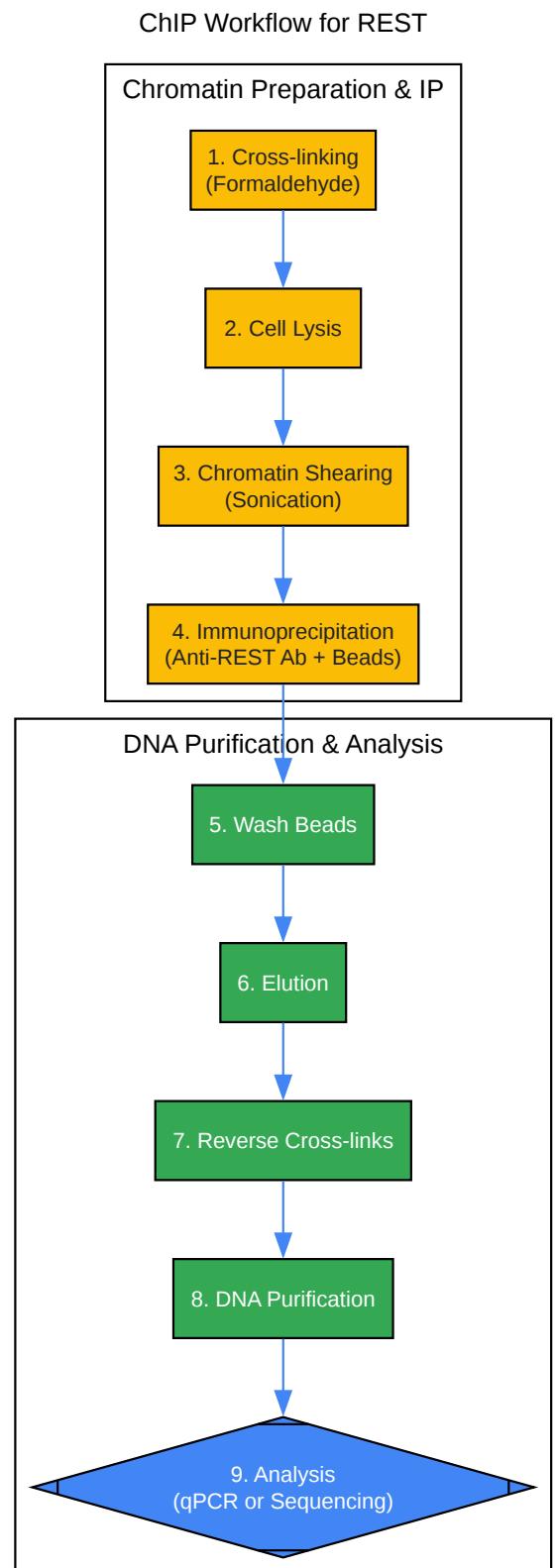
REST Co-Repressor Complex Pathway


[Click to download full resolution via product page](#)

Caption: REST recruits co-repressors to silence neuronal genes.

Experimental Workflow: Western Blot

A step-by-step overview of the Western Blotting process for REST detection.


Western Blot Workflow for REST

[Click to download full resolution via product page](#)

Caption: Key stages of the Western Blotting procedure.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

A simplified workflow for performing a ChIP experiment targeting REST.

[Click to download full resolution via product page](#)

Caption: Overview of the Chromatin Immunoprecipitation workflow.

Troubleshooting Guides

Western Blot Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No Signal or Weak Signal	- Insufficient protein loaded.- Primary antibody concentration too low.- Inefficient protein transfer.- Incorrect secondary antibody.	- Load 20-30 µg of total protein per lane.[7]- Optimize primary antibody dilution; try incubating overnight at 4°C.[7]- Confirm transfer using Ponceau S stain.[15]- Ensure secondary antibody is against the host species of the primary (e.g., anti-rabbit).[8]
High Background	- Insufficient blocking.- Antibody concentration too high.- Insufficient washing.	- Block for at least 1 hour at room temperature or overnight at 4°C.[7]- Titrate the primary antibody concentration.- Increase the number and duration of wash steps with TBST.[16]
Multiple/Non-specific Bands	- Antibody concentration too high.- Protein degradation.- Splice variants or post-translational modifications.	- Reduce primary antibody concentration.[7]- Add protease inhibitors to lysis buffer and keep samples on ice.[15]- Check literature for known isoforms of REST. Run positive and negative controls.
Incorrect Band Size	- Protein degradation.- Post-translational modifications (e.g., phosphorylation, ubiquitination).- Protein multimers.	- Use fresh samples and protease inhibitors.- The apparent size of REST can be ~200 kDa, much higher than the predicted ~125 kDa.[5]- Ensure complete denaturation and reduction by boiling samples in Laemmli buffer with fresh reducing agent.[15]

ChIP Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low ChIP Efficiency/Yield	<ul style="list-style-type: none">- Inefficient cross-linking.- Suboptimal chromatin shearing.- Ineffective antibody.- Insufficient starting material.	<ul style="list-style-type: none">- Optimize formaldehyde cross-linking time (typically 10 minutes at RT).[17]- Titrate sonication energy to achieve fragments of 200-1000 bp.[9]Run a gel to check fragment size.- Use a ChIP-validated antibody and optimize the amount used (1-10 µg).[9][10]Start with sufficient cell numbers (e.g., 1x10⁷ cells per IP).
High Background	<ul style="list-style-type: none">- Insufficient blocking of beads.- Non-specific antibody binding.- Too much chromatin or antibody.- Incomplete washing.	<ul style="list-style-type: none">- Pre-clear chromatin with Protein A/G beads before IP.[9]- Include a mock IP with a non-specific IgG of the same isotype as a negative control.[18]- Titrate the amount of chromatin and antibody.Increase the number and stringency of wash steps.[10]
Poor Resolution in ChIP-seq	<ul style="list-style-type: none">- DNA fragment size is too large or too variable.	<ul style="list-style-type: none">- Tightly control the sonication to achieve a narrow size distribution of fragments, ideally 200-500 bp for higher resolution.[9]
No Enrichment at Positive Control Loci	<ul style="list-style-type: none">- PCR primers are not working.- Antibody is not capturing the target protein.- Cross-linking was not reversed.	<ul style="list-style-type: none">- Validate qPCR primers on input DNA.- Confirm antibody performance via Western Blot.Ensure complete reversal of cross-links by incubating at 65°C for at least 4 hours or overnight.[19]

Experimental Protocols

Detailed Western Blot Protocol for REST

- Sample Preparation (Cell Lysates)

1. Wash cells with ice-cold PBS and aspirate.
2. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
3. Scrape cells and transfer the lysate to a microcentrifuge tube.
4. Incubate on ice for 30 minutes with agitation.[20]
5. Centrifuge at 16,000 x g for 20 minutes at 4°C.
6. Transfer the supernatant (protein lysate) to a new tube.
7. Determine protein concentration using a BCA or Bradford assay.

- SDS-PAGE and Protein Transfer

1. Mix 20-30 µg of protein with 2x Laemmli sample buffer.
2. Boil at 95°C for 5 minutes.[20]
3. Load samples onto a 4-20% Tris-glycine polyacrylamide gel alongside a molecular weight marker.
4. Run the gel until the dye front reaches the bottom.
5. Transfer proteins to a PVDF membrane. Transfer efficiency can be checked with Ponceau S staining.[21]

- Immunodetection

1. Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

2. Incubate the membrane with anti-REST primary antibody (e.g., Millipore 07-579 at 1:1000 dilution) overnight at 4°C with gentle agitation.
3. Wash the membrane three times for 10 minutes each with TBST.[\[21\]](#)
4. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in TBST for 1 hour at room temperature.
5. Wash the membrane again as in step 3.
6. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.

Detailed ChIP Protocol for REST

- Chromatin Preparation
 1. Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[\[17\]](#)
 2. Quench the reaction by adding glycine to a final concentration of 0.125 M.[\[17\]](#)
 3. Harvest and wash cells with ice-cold PBS.
 4. Lyse the cells using appropriate lysis buffers to isolate the nuclei.
 5. Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS).
 6. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Keep samples cold throughout.
 7. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin. Save a small aliquot as "input" control.
- Immunoprecipitation
 1. Dilute the chromatin in ChIP dilution buffer.

2. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
 3. Pellet the beads and transfer the supernatant to a new tube.
 4. Add 4-8 µg of anti-REST antibody (e.g., Millipore 07-579) and incubate overnight at 4°C with rotation.
 5. As a negative control, prepare a parallel sample with an equivalent amount of normal rabbit IgG.
 6. Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
- **Washing, Elution, and DNA Purification**
 1. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[\[19\]](#)
 2. Elute the chromatin from the beads using an elution buffer (e.g., SDS and sodium bicarbonate).
 3. Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat the input sample in the same way.[\[19\]](#)
 4. Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
 5. Purify the DNA using phenol-chloroform extraction or a column-based kit.
 - **Analysis**
 1. Analyze the purified DNA using qPCR with primers for known REST target gene promoters (e.g., SNAP25) and negative control regions.[\[5\]](#)
 2. Alternatively, prepare a library from the purified DNA for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[\[22\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. (07-579) Anti-REST Antibody - MilliporeSigma - CiteAb [\[citeab.com\]](http://citeab.com)
- 3. REST Rabbit anti-Human, Mouse, Rat, Polyclonal, MilliporeSigma 200µg; | Fisher Scientific [\[fishersci.com\]](http://fishersci.com)
- 4. Antibody Registry [\[antibodyregistry.org\]](http://antibodyregistry.org)
- 5. merckmillipore.com [merckmillipore.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [\[thermofisher.com\]](http://thermofisher.com)
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [\[stressmarq.com\]](http://stressmarq.com)
- 9. bosterbio.com [bosterbio.com]
- 10. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 11. ChIP-seq Validated Antibodies | Cell Signaling Technology [\[cellsignal.com\]](http://cellsignal.com)
- 12. REST, a master transcriptional regulator in neurodegenerative disease - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 13. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [\[eneuro.org\]](http://eneuro.org)
- 14. (ab21635) Anti-REST / NRSF antibody - Abcam - CiteAb [\[citeab.com\]](http://citeab.com)
- 15. Western blot troubleshooting guide! [\[jacksonimmuno.com\]](http://jacksonimmuno.com)
- 16. Western Blot Troubleshooting Guide - TotalLab [\[totallab.com\]](http://totallab.com)
- 17. encodeproject.org [encodeproject.org]
- 18. bosterbio.com [bosterbio.com]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [\[cd-genomics.com\]](http://cd-genomics.com)

- 20. bio-rad.com [bio-rad.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: REST/NRSF Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175032#best-antibodies-for-rest-western-blot-and-chip\]](https://www.benchchem.com/product/b1175032#best-antibodies-for-rest-western-blot-and-chip)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com